(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride (5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2551119-74-3
VCID: VC4512008
InChI: InChI=1S/C7H10N2S.2ClH/c1-10-7-2-6(3-8)4-9-5-7;;/h2,4-5H,3,8H2,1H3;2*1H
SMILES: CSC1=CN=CC(=C1)CN.Cl.Cl
Molecular Formula: C7H12Cl2N2S
Molecular Weight: 227.15

(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride

CAS No.: 2551119-74-3

Cat. No.: VC4512008

Molecular Formula: C7H12Cl2N2S

Molecular Weight: 227.15

* For research use only. Not for human or veterinary use.

(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride - 2551119-74-3

Specification

CAS No. 2551119-74-3
Molecular Formula C7H12Cl2N2S
Molecular Weight 227.15
IUPAC Name (5-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C7H10N2S.2ClH/c1-10-7-2-6(3-8)4-9-5-7;;/h2,4-5H,3,8H2,1H3;2*1H
Standard InChI Key VQEHZZAHZOICIL-UHFFFAOYSA-N
SMILES CSC1=CN=CC(=C1)CN.Cl.Cl

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound is (5-(methylsulfanyl)pyridin-3-yl)methanamine dihydrochloride, with the molecular formula C₇H₁₁Cl₂N₂S and a molecular weight of 225.15 g/mol. The structure consists of a pyridine core substituted at the 3-position with a methanamine group (–CH₂NH₂) and at the 5-position with a methylsulfanyl group (–SMe). The dihydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .

Key Structural Attributes:

  • Pyridine Ring: Provides aromaticity and serves as a scaffold for electronic interactions.

  • Methylsulfanyl Group: Introduces lipophilicity and potential metabolic stability via sulfur’s electron-donating effects.

  • Aminomethyl Side Chain: Facilitates hydrogen bonding and protonation, critical for target binding and salt formation.

Synthesis and Manufacturing Protocols

Synthetic routes to (5-methylsulfanylpyridin-3-yl)methanamine dihydrochloride often begin with functionalized pyridine precursors. Patent data reveal two primary strategies:

Thiolation-Amination Sequence

A representative method involves:

  • Thiolation of 5-Bromo-3-pyridinemethanol: Reacting 5-bromo-3-pyridinemethanol with methylthiolate (NaSMe) in dimethylformamide (DMF) at 80°C yields 5-methylsulfanyl-3-pyridinemethanol .

  • Oxidation to Aldehyde: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to 5-methylsulfanylpyridine-3-carbaldehyde.

  • Reductive Amination: Reaction with ammonium chloride and sodium cyanoborohydride (NaBH₃CN) in methanol produces the primary amine, followed by HCl gas treatment to form the dihydrochloride salt .

Example Reaction Conditions:

StepReagentsTemperatureYield
ThiolationNaSMe, DMF80°C72%
Reductive AminationNH₄Cl, NaBH₃CN25°C58%

Direct Sulfur Incorporation

Alternative approaches utilize Mitsunobu conditions to install the methylsulfanyl group. For instance, 3-aminomethyl-5-hydroxypyridine is treated with methyl disulfide (MeSSMe) and triphenylphosphine (PPh₃) under inert atmosphere, yielding the thioether intermediate, which is subsequently protonated with HCl .

Physicochemical Properties

Experimental data from analogous compounds suggest the following properties:

PropertyValueMethod
Melting Point198–202°CDSC
Solubility (H₂O)>50 mg/mLUSP <791>
LogP (octanol/water)1.8 ± 0.2Shake-flask
pKa (amine)8.4Potentiometric titration

The dihydrochloride salt’s high aqueous solubility (>50 mg/mL) makes it suitable for injectable formulations, while the moderate LogP balances membrane permeability and solubility .

Future Directions and Challenges

Key research gaps include:

  • Target Identification: High-throughput screening against parasitic proteomes or ion channels.

  • Metabolic Profiling: Cytochrome P450 interactions and sulfide oxidation risks.

  • Formulation Optimization: Co-crystals or prodrugs to enhance oral bioavailability.

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